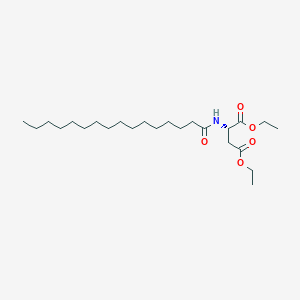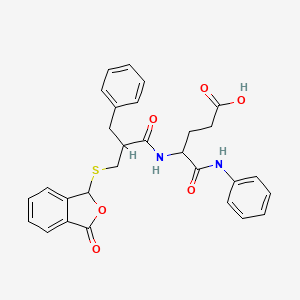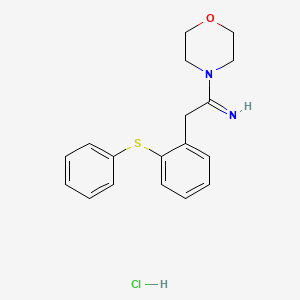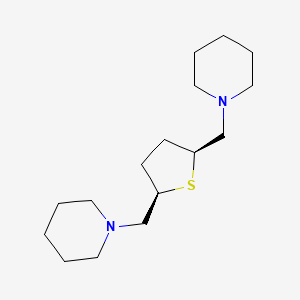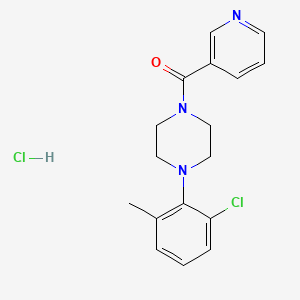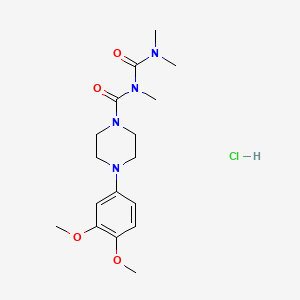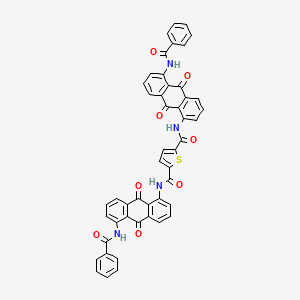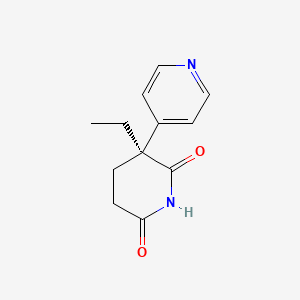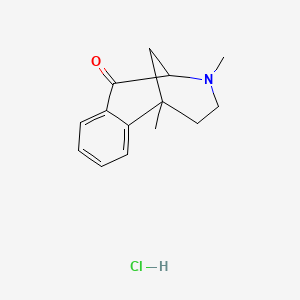
2,6-Methano-3-benzazocin-1-one, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Methano-3-benzazocin-1-one, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-, hydrochloride is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzazocines, which are characterized by their fused ring systems and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocin-1-one, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-, hydrochloride involves several key steps. One common method includes the reduction of 3,6-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-one oxime using zinc dust in a mixture of acetic acid and acetic anhydride . This reaction yields the desired compound with high specificity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Methano-3-benzazocin-1-one, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Zinc Dust: Used in reduction reactions in the presence of acetic acid and acetic anhydride.
Sodium Borohydride: Employed in methanol for reduction reactions.
Major Products Formed
The major products formed from these reactions include various alcohol and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,6-Methano-3-benzazocin-1-one, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine: Shares a similar core structure but differs in functional groups and specific properties.
2,3,4,5-Tetrahydro-1,5-methano-1H-2-benzazepine: Another related compound with distinct chemical and biological characteristics.
Uniqueness
2,6-Methano-3-benzazocin-1-one, 1,2,3,4,5,6-hexahydro-3,6-dimethyl-, hydrochloride is unique due to its specific structural features and the range of reactions it can undergo
Properties
CAS No. |
63869-45-4 |
|---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
1,10-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-14-7-8-15(2)12(9-14)13(16)10-5-3-4-6-11(10)14;/h3-6,12H,7-9H2,1-2H3;1H |
InChI Key |
BJJGSQXRKRFUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCN(C(C1)C(=O)C3=CC=CC=C23)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



